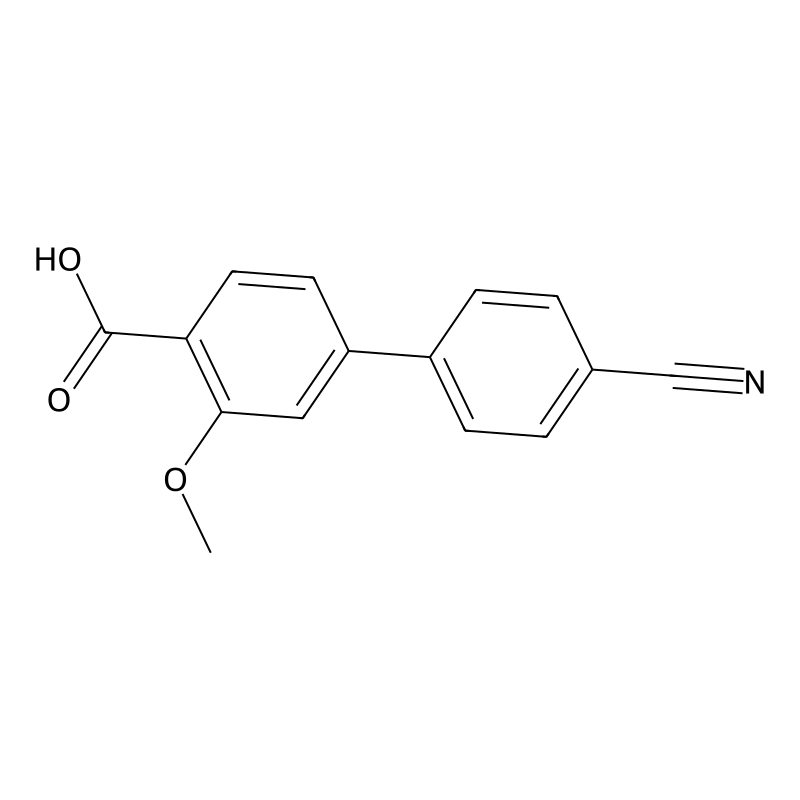

4-(4-Cyanophenyl)-2-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design and Material Science:

The molecule possesses a carboxylic acid group (COOH) and a methoxy group (OCH3), which are common functional groups for binding to metal ions. This property makes 4-(4-CN)-Ph-2-MeO-benzoic acid a candidate for designing new ligands for metal complexes. These complexes could find applications in catalysis, molecular recognition, and material science. Additionally, the cyano group (CN) can participate in π-π stacking interactions, potentially useful in the design of new functional materials [].

Medicinal Chemistry and Drug Discovery:

The combination of aromatic rings and functional groups in 4-(4-CN)-Ph-2-MeO-benzoic acid presents a scaffold for exploring potential biological activities. Similar structures have been reported to exhibit anti-inflammatory, anti-cancer, and analgesic properties [, ]. Further research is needed to determine if 4-(4-CN)-Ph-2-MeO-benzoic acid possesses similar bioactivities or can be modified to target specific diseases.

- Click Chemistry: This compound can undergo click reactions where the cyano group reacts with alkyne groups under copper catalysis, forming triazoles .

- Hydrolysis: As a carboxylic acid derivative, it can undergo hydrolysis to release the corresponding salt or free acid depending on the conditions .

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions where it might be replaced by other groups under appropriate conditions .

3. Biological Activity

While detailed biological activity data for this specific compound are not extensively documented, its structural similarity to known bioactive compounds suggests potential interactions with various cellular pathways:

- Pharmacophore Analysis: Compounds containing a cyano and an aromatic ring often exhibit pharmacological activities such as inhibition of enzymes or receptors involved in metabolic processes or disease states like cancer

Several methods could potentially synthesize 4-(4-cyanophenyl)-2-methoxybenzoic acid, leveraging different starting materials and reaction conditions:

- Ullmann Coupling: Using aryl halides and boronic acids in Ullmann coupling reactions might provide access to this compound through cross-coupling mechanisms .

- Substitution Reactions: Starting from chlorinated precursors and using nucleophilic substitution reactions could yield the required functionalized intermediate before finalizing with carboxylation .

- Multistep Syntheses: More complex routes involving multiple steps such as bromination followed by diazotization and subsequent cyclization may also be feasible but would likely involve more intricate procedures .

5.

Given its structural uniqueness, this compound could have applications across various fields including organic synthesis intermediates or potential pharmaceutical agents if proven active against specific targets:

- Intermediates for Organic Synthesis: Its reactive functionalities make it useful as an intermediate in synthesizing more complex molecules with desired properties .

- Pharmaceutical Intermediates: If shown to exhibit significant biological activities, it might serve as a lead structure for developing new drugs targeting specific diseases

XLogP3

2.8Hydrogen Bond Acceptor Count

4Hydrogen Bond Donor Count

1Exact Mass

253.07389321 g/molMonoisotopic Mass

253.07389321 g/molHeavy Atom Count

19